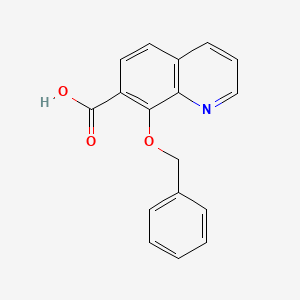
8-(Benzyloxy)quinoline-7-carboxylic acid
Overview
Description
8-(Benzyloxy)quinoline-7-carboxylic acid is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a benzyloxy group at the 8th position and a carboxylic acid group at the 7th position . The SMILES representation of the molecule isC1=CC=C (C=C1)COC2=C (C=CC3=C2N=CC=C3)C (=O)O .
Scientific Research Applications
Anticancer Research
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which are structurally related to 8-(Benzyloxy)quinoline-7-carboxylic acid, have been synthesized and assessed for their anticancer properties. These compounds, including an intermediate formed from quinoline-4-carboxylic acid, exhibited significant cytotoxic activity against various cancer cell lines, including MCF-7 and HEK-293. The study highlights the potential of these quinoline derivatives as novel anticancer agents, particularly in the design of potent inhibitors for the ATPase domain of hTopoIIα, a key protein in cancer progression (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Chemical Synthesis and Properties
Research on different solvates of isomeric dicarboxylic acids with quinoline has been conducted, indicating potential applications in chemistry and materials science. These solvates, derived from acids structurally similar to this compound, demonstrate varied hydrogen bond interactions, which could be crucial in the design and development of new materials or chemical processes (D. Singh & J. Baruah, 2009).
Parkinson's Disease Research
2-(Quinoline-8-carboxamido)benzoic acid, a natural quinoline alkaloid structurally related to this compound, has been synthesized and shown to have neuroprotective properties. It ameliorated dopaminergic neurodegeneration in a Caenorhabditis elegans Parkinson's disease model, suggesting its potential as a therapeutic candidate for Parkinson's disease treatment (T. Lee, Wooin Yang, D. Cha, & Y. Han, 2022).
Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, derivatives of quinoline carboxylic acid, have been synthesized for application as dyes in liquid crystal displays. These compounds demonstrate high potential for use in technology owing to their excellent orientation parameter in nematic liquid crystal, indicating suitability for display technologies (V. Bojinov & I. Grabchev, 2003).
Fluorescence and Photophysical Properties
Quinoline carboxylic acid derivatives have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired properties. These compounds, including ones similar to this compound, exhibit dual emissions and large Stokes shifts, making them suitable for applications in fluorescence and photophysical studies (Vikas Padalkar & N. Sekar, 2014).
Future Directions
While specific future directions for 8-(Benzyloxy)quinoline-7-carboxylic acid are not mentioned, there is a general interest in further exploring the therapeutic applications of quinoline derivatives . The development of 8-benzyloxy-substituted quinoline ethers has been reported, indicating ongoing research in this area .
Properties
IUPAC Name |
8-phenylmethoxyquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(20)14-9-8-13-7-4-10-18-15(13)16(14)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCXOUXQNVHBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738194 | |
| Record name | 8-(Benzyloxy)quinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630414-70-9 | |
| Record name | 8-(Benzyloxy)quinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


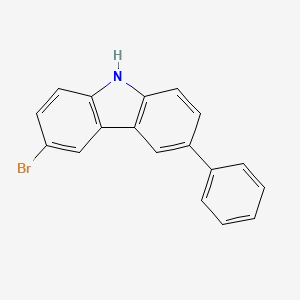

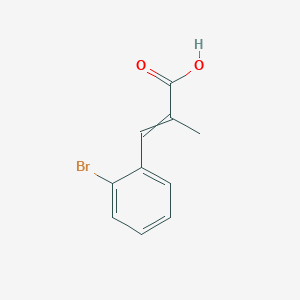
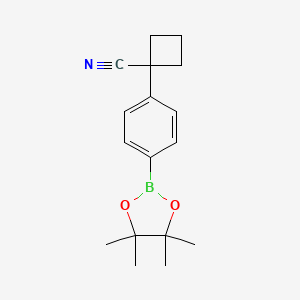
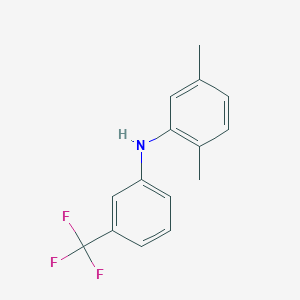
![4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane](/img/structure/B1510103.png)
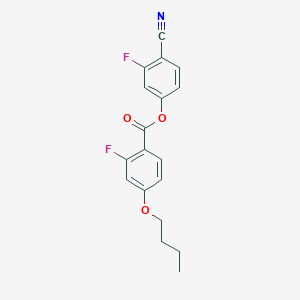
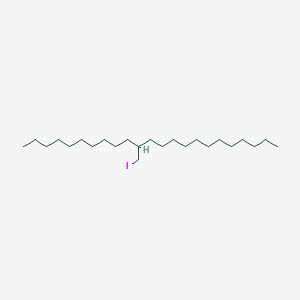

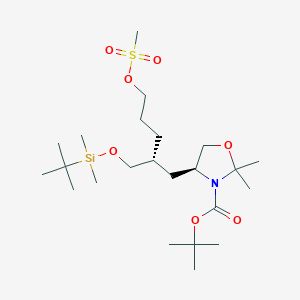
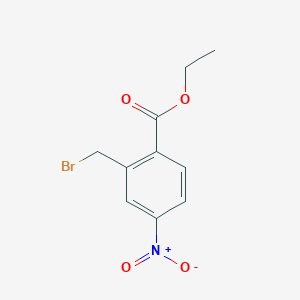

![Ethyl (6-amino-2-methyl-1h-benzo[d]imidazol-4-yl)carbamate](/img/structure/B1510132.png)

